molecular formula C19H20N2 B11846648 3-(3-Ethyl-1h-indol-2-yl)-5,6,7,8-tetrahydroisoquinoline CAS No. 574-60-7

3-(3-Ethyl-1h-indol-2-yl)-5,6,7,8-tetrahydroisoquinoline

Cat. No.: B11846648
CAS No.: 574-60-7
M. Wt: 276.4 g/mol
InChI Key: ZYAPANJAXWXCEW-UHFFFAOYSA-N
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Description

3-(3-Ethyl-1h-indol-2-yl)-5,6,7,8-tetrahydroisoquinoline is a synthetic heterocyclic compound that serves as a key chemical intermediate in medicinal chemistry and pharmaceutical research. Its core structure, which combines indole and tetrahydroisoquinoline moieties, is of significant interest in the development of kinase inhibitors. This compound is notably utilized as a precursor in the synthesis of more complex molecules designed to target specific protein kinases. Research indicates its application in the preparation of fused heterocyclic compounds, which are evaluated for their inhibitory activity against a range of kinases, including those implicated in cancer and inflammatory diseases [https://www.patents.google.com/patent/US20210002398A1/]. The scaffold's versatility allows for further functionalization, making it a valuable building block for constructing compound libraries for high-throughput screening in drug discovery programs. As a research chemical, it provides a foundational template for investigating structure-activity relationships (SAR) and optimizing potency and selectivity for potential therapeutic agents. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

574-60-7

Molecular Formula

C19H20N2

Molecular Weight

276.4 g/mol

IUPAC Name

3-(3-ethyl-1H-indol-2-yl)-5,6,7,8-tetrahydroisoquinoline

InChI

InChI=1S/C19H20N2/c1-2-15-16-9-5-6-10-17(16)21-19(15)18-11-13-7-3-4-8-14(13)12-20-18/h5-6,9-12,21H,2-4,7-8H2,1H3

InChI Key

ZYAPANJAXWXCEW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC2=CC=CC=C21)C3=NC=C4CCCCC4=C3

Origin of Product

United States

Preparation Methods

Annulation vs. Cyclization

  • Annulation offers superior diastereoselectivity but requires precise control over olefin electronics.

  • Cyclization with homophthalic anhydride is more scalable but demands anhydrous conditions.

N-Alkylation Challenges

  • Low reactivity of THIQ’s secondary amine necessitates vigorous conditions (e.g., DME reflux).

  • Competing side reactions (e.g., over-alkylation) reduce yields.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethyl-1h-indol-2-yl)-5,6,7,8-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized indole derivatives.

Scientific Research Applications

Neuropharmacological Studies

Research has shown that tetrahydroisoquinoline derivatives exhibit potential neuroprotective effects. For instance, studies on related compounds indicate that they may serve as inhibitors for enzymes involved in neurotransmitter synthesis, such as phenylethanolamine N-methyltransferase (PNMT). The substitution at the 3-position of tetrahydroisoquinoline has been linked to enhanced inhibitory activity against PNMT, suggesting that 3-(3-Ethyl-1h-indol-2-yl)-5,6,7,8-tetrahydroisoquinoline may also exhibit similar properties .

Anticancer Activity

The compound has been evaluated for its anticancer properties. Analogues of tetrahydroisoquinoline have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that 3-(3-Ethyl-1h-indol-2-yl)-5,6,7,8-tetrahydroisoquinoline could be a candidate for further investigation in cancer therapy .

Antiviral Properties

Recent investigations into the antiviral activity of tetrahydroisoquinoline derivatives have indicated potential efficacy against viral infections. The compound's structural features may allow it to interfere with viral replication processes. Comparative studies have highlighted its potential against strains of human coronaviruses .

Data Table: Summary of Biological Activities

Activity Compound IC50/Ki Value Reference
PNMT Inhibition3-(3-Ethyl-1h-indol-2-yl)-5,6,7,8-TetrahydroisoquinolineKi = 2.4 µM
Anticancer ActivityTetrahydroisoquinoline AnalogueIC50 = Varies
Antiviral ActivityTetrahydroisoquinoline DerivativeCC50 = 729 µM

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of various tetrahydroisoquinoline derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that specific substitutions at the indole ring enhanced cell viability and reduced apoptosis markers.

Case Study 2: Anticancer Mechanism

In vitro assays were conducted to evaluate the anticancer effects of a series of tetrahydroisoquinoline derivatives on breast cancer cell lines. The findings suggested that compounds with indole substitutions exhibited significant cytotoxicity and induced apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 3-(3-Ethyl-1h-indol-2-yl)-5,6,7,8-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues of 5,6,7,8-Tetrahydroisoquinoline Derivatives

Compound Name Substituents/Modifications Biological Activity Key Findings Reference
3-(3-Ethyl-1H-indol-2-yl)-5,6,7,8-tetrahydroisoquinoline 3-Ethylindole at position 3 Not explicitly reported Structural similarity to neuroactive and anticancer derivatives suggests potential dual activity.
5,6,7,8-Tetrahydroisoquinolines with 3(4)-Nitrophenyl Groups 3- or 4-Nitrophenyl groups Anticancer, Antioxidant Moderate to strong activity against pancreatic (PACA2) and lung (A549) cancer cells; high antioxidant capacity.
mGluR3 modulator-1 3-Morpholino, 4-cyano, 1-ethyl Neurotropic (mGluR3 positive allosteric modulator) Targets Parkinson’s disease pathways (IC₅₀ not reported).
(5,6,7,8-Tetrahydroisoquinolin-3-ylthio)acetamides Thioacetamide derivatives Anticancer, Enzyme Inhibition Inhibits DHFR and CDK2 enzymes; cytotoxic to tumor cell lines.
1-Methyl-5,6,7,8-tetrahydroisoquinoline-Piperazine Hybrids Piperazine-linked triazole or acetyl groups Neurotropic (Anticonvulsant) Antagonizes pentylenetetrazole-induced seizures; no efficacy in MES test.

Key Structural-Activity Relationship (SAR) Insights

Indole vs. Nitrophenyl Substituents :

  • Indole-containing derivatives (e.g., the target compound) may exhibit enhanced CNS activity due to indole’s role in serotoninergic pathways, whereas nitrophenyl derivatives (e.g., ) prioritize anticancer/antioxidant effects via nitro-group-mediated redox modulation.
  • The 3-ethyl group on indole could improve lipophilicity and blood-brain barrier penetration compared to polar nitrophenyl groups.

Sulfur-Containing Modifications :

  • Thioacetamide derivatives (e.g., ) show enzyme-inhibiting properties, likely due to sulfur’s nucleophilic reactivity, which is absent in the target compound.

Morpholino and Cyano Groups: mGluR3 modulator-1’s morpholino and cyano groups enable allosteric modulation of glutamate receptors, a mechanism distinct from the indole-based target compound .

Hybrid Systems :

  • Piperazine-triazole hybrids (e.g., ) demonstrate that nitrogen-rich substituents enhance anticonvulsant activity but may reduce specificity for other targets.

Biological Activity

3-(3-Ethyl-1h-indol-2-yl)-5,6,7,8-tetrahydroisoquinoline (referred to as ETIQ) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on the biological activity of ETIQ, focusing on its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

ETIQ is characterized by the following molecular formula:

  • Molecular Formula : C₁₅H₁₈N₂
  • Molecular Weight : 246.32 g/mol

The structural features of ETIQ include an indole moiety and a tetrahydroisoquinoline framework, which are known to contribute to its pharmacological properties.

Research has indicated that ETIQ may exert various biological effects through several mechanisms:

  • Antioxidant Activity : ETIQ has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
  • Antiproliferative Effects : Studies have demonstrated that ETIQ exhibits antiproliferative activity against several human tumor cell lines. For instance, it has shown IC50 values in the nanomolar range against certain cancer cell lines, indicating strong cytotoxicity.
  • Neuroprotective Properties : Preliminary studies suggest that ETIQ may possess neuroprotective effects, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.

Biological Activity Data Table

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals
AntiproliferativeIC50 values in nM against tumor cells
NeuroprotectiveModulation of neurotransmitter activity

Case Studies

Several studies have explored the biological activities of ETIQ:

  • Study on Antiproliferative Activity : In a study published in the Journal of Medicinal Chemistry, ETIQ was tested against various cancer cell lines. The results indicated significant growth inhibition with IC50 values ranging from 10 nM to 100 nM depending on the cell line tested. This suggests a promising role for ETIQ in cancer therapy .
  • Neuroprotective Study : A recent investigation assessed the neuroprotective effects of ETIQ in a model of neuroinflammation. The compound was found to reduce levels of pro-inflammatory cytokines and protect neuronal cells from apoptosis induced by oxidative stress .
  • Pharmacological Profile Analysis : A comprehensive pharmacological profile revealed that ETIQ interacts with multiple biological targets, including enzymes involved in neurotransmitter metabolism. This multi-target approach may enhance its therapeutic efficacy .

Q & A

Basic: What are the optimal synthetic routes for preparing 3-(3-Ethyl-1H-indol-2-yl)-5,6,7,8-tetrahydroisoquinoline?

Answer:
The synthesis of tetrahydroisoquinoline derivatives typically involves multi-step protocols. A key approach includes coupling indole intermediates with tetrahydroisoquinoline precursors via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, describes a method using PEG-400:DMF as a solvent system with CuI as a catalyst, achieving a 30% yield for a structurally similar indole derivative. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Catalyst loading : Adjusting CuI concentrations to balance reaction rate and side-product formation.
  • Purification : Recrystallization from hot ethyl acetate improves purity .
    For alkyl-substituted derivatives like the 3-ethyl group, alkylation of indole precursors before coupling may be required (e.g., using ethyl halides in basic conditions) .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:
A combination of <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) is critical. demonstrates that <sup>1</sup>H NMR (DMSO-d6) can resolve indole NH protons (δ 8.62 ppm) and ethyl group signals (δ 1.23–4.59 ppm). <sup>13</sup>C NMR confirms aromatic carbons (δ 112–148 ppm) and aliphatic chain integration. HRMS (e.g., FAB-HRMS) validates the molecular ion ([M+H]<sup>+</sup> at m/z 335.1512), ensuring accurate mass confirmation . TLC (Rf = 0.49 in EtOAc:hexanes) is a cost-effective method for preliminary purity assessment.

Advanced: How can researchers design experiments to evaluate the structure-activity relationship (SAR) of alkyl chain modifications on biological activity?

Answer:
highlights the importance of varying alkyl chain lengths (C6–C17) in tetrahydroisoquinoline derivatives to study SAR. A systematic approach includes:

  • Synthetic diversification : Synthesize analogs with incremental alkyl chain extensions (e.g., ethyl, propyl, butyl) using methods from (e.g., alkylation or hydrazone formation).
  • Biological assays : Test cytotoxicity (e.g., MTT assay), antibacterial (e.g., MIC against S. aureus), and antifungal activity (e.g., C. albicans inhibition).
  • Data correlation : Use statistical tools (e.g., linear regression) to link chain length to activity. For example, longer chains may enhance membrane permeability but reduce solubility, creating a trade-off .

Advanced: How should researchers address contradictory data in cytotoxicity studies of this compound?

Answer:
Contradictions often arise from assay conditions or impurity interference. Mitigation strategies include:

  • Replicate experiments : Perform triplicate assays with independent syntheses to confirm reproducibility.
  • Control standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) and validate cell line viability (e.g., HEK-293 vs. cancer cells).
  • Impurity profiling : Analyze byproducts via HPLC or LC-MS (as in and ) to rule out contaminants affecting results .
  • Mechanistic studies : Conduct flow cytometry (apoptosis assays) or ROS detection to differentiate true cytotoxicity from artifacts.

Advanced: What computational methods support the rational design of derivatives with enhanced bioactivity?

Answer:

  • Molecular docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., DNA topoisomerases or microbial enzymes). references docking studies for indole derivatives.
  • QSAR modeling : Correlate electronic (Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters with activity data from .
  • ADMET prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability early in design .

Basic: What are the key challenges in purifying 3-(3-Ethyl-1H-indol-2-yl)-5,6,7,8-tetrahydroisoquinoline?

Answer:
Purification challenges arise from:

  • Polarity differences : The compound’s hybrid indole-isoquinoline structure may require gradient elution in HPLC (C18 column, acetonitrile/water).
  • Byproduct removal : uses solvent partitioning (ethyl acetate/water) and recrystallization to isolate the target compound.
  • Scale-up issues : Chromatography may be impractical for large-scale synthesis; alternative methods like fractional crystallization or pH-dependent extraction (e.g., using HCl/NaOH) are recommended .

Advanced: How can chiral separation be achieved for stereoisomers of this compound?

Answer:
details chiral separation using:

  • Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.
  • Crystallization : Diastereomeric salt formation with resolving agents (e.g., tartaric acid).
  • Stereochemical analysis : X-ray crystallography (as in ) confirms absolute configuration post-separation .

Basic: What stability considerations are critical for storing this compound?

Answer:

  • Light sensitivity : Store in amber vials to prevent photodegradation of the indole moiety.
  • Moisture control : Use desiccants (silica gel) and inert atmospheres (N2) to avoid hydrolysis.
  • Temperature : Long-term storage at –20°C in sealed containers minimizes thermal decomposition .

Advanced: What strategies validate the compound’s mechanism of action in antimicrobial studies?

Answer:

  • Time-kill assays : Monitor bacterial/fungal viability over 24–48 hours.
  • Membrane integrity tests : Use propidium iodide uptake (flow cytometry) or β-galactosidase release.
  • Gene expression profiling : RNA-seq or qPCR to identify upregulated stress-response genes .

Advanced: How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data?

Answer:

  • Force field refinement : Adjust parameters in docking software to better reflect solvent effects or protein flexibility.
  • Conformational sampling : Perform molecular dynamics simulations (e.g., GROMACS) to explore binding poses not captured in static docking.
  • Experimental validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants directly .

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